2,2'-Thiobis(4-tert-pentylphenol)

Description

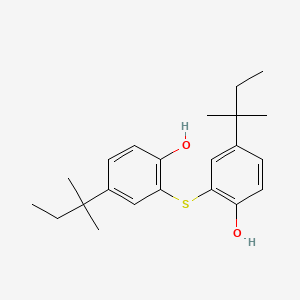

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-hydroxy-5-(2-methylbutan-2-yl)phenyl]sulfanyl-4-(2-methylbutan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O2S/c1-7-21(3,4)15-9-11-17(23)19(13-15)25-20-14-16(10-12-18(20)24)22(5,6)8-2/h9-14,23-24H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBLAEFSCWNZMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C=C1)O)SC2=C(C=CC(=C2)C(C)(C)CC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10243360 | |

| Record name | 2,2'-Thiobis(4-tert-pentylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10243360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-26-0 | |

| Record name | 2,2′-Thiobis[4-(1,1-dimethylpropyl)phenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Thiobis(4-tert-pentylphenol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Thiobis(4-tert-pentylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10243360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-thiobis[4-tert-pentylphenol] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2′-Thiobis[4-tert-pentylphenol] | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2J7J95LZZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,2 Thiobis 4 Tert Pentylphenol and Its Analogs

Historical Perspectives on Thioether Synthesis in Organic Chemistry

The formation of the thioether linkage (C-S-C) is a cornerstone of organosulfur chemistry. Historically, the most prevalent method for thioether synthesis has been the Williamson ether synthesis-analogous reaction, which involves the alkylation of a thiol with an alkyl halide. This nucleophilic substitution reaction, typically carried out in the presence of a base to generate the more nucleophilic thiolate anion, has been a reliable route for forming simple thioethers.

Another classical approach involves the reaction of phenols with sulfur chlorides. As early as the mid-20th century, it was established that phenols could react with sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) to produce phenol (B47542) sulfides. These reactions often yielded a mixture of products, with the position of the sulfur linkage being influenced by the substitution pattern of the phenol.

Contemporary Synthetic Routes to 2,2'-Thiobis(4-tert-pentylphenol)

The primary and most direct industrial synthesis of 2,2'-Thiobis(4-tert-pentylphenol) involves the reaction of 4-tert-pentylphenol with a sulfurizing agent, most commonly sulfur dichloride (SCl₂). This method provides a straightforward pathway to link two phenol units via a single sulfur atom, preferentially at the ortho position to the hydroxyl groups.

The starting material, 4-tert-pentylphenol, is typically produced through the alkylation of phenol with isoamylene (a mixture of 2-methyl-1-butene (B49056) and 2-methyl-2-butene) under acidic catalysis. google.com This process can also yield the co-product 2,4-di-tert-pentylphenol. glpbio.com

The reaction between 4-tert-pentylphenol and sulfur dichloride is an electrophilic aromatic substitution. The reaction is generally carried out in an inert solvent to control the reaction temperature and facilitate the removal of the hydrogen chloride (HCl) byproduct.

The formation of the thioether bridge in 2,2'-Thiobis(4-tert-pentylphenol) via the reaction with sulfur dichloride proceeds through an electrophilic aromatic substitution mechanism. The key steps are as follows:

Generation of the Electrophile: Sulfur dichloride, being an electron-deficient molecule, acts as the electrophile.

Nucleophilic Attack: The electron-rich aromatic ring of 4-tert-pentylphenol, activated by the hydroxyl group, attacks one of the sulfur-chlorine bonds of SCl₂. The ortho position to the hydroxyl group is particularly activated due to both electronic and steric factors.

Formation of a Sigma Complex (Wheland Intermediate): The attack results in the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate.

Deprotonation and Re-aromatization: A base (which can be another molecule of the phenol or the solvent) removes a proton from the carbon atom that formed the new C-S bond, restoring the aromaticity of the ring and forming an intermediate chlorosulfanyl-phenol.

Second Substitution: The process is repeated with a second molecule of 4-tert-pentylphenol attacking the remaining sulfur-chlorine bond of the intermediate, leading to the final 2,2'-Thiobis(4-tert-pentylphenol) product and releasing a second molecule of HCl.

While the reaction between alkylphenols and sulfur dichloride can proceed without a catalyst, the use of catalytic systems can enhance reaction rates and selectivity. Lewis acids are known to catalyze electrophilic aromatic substitution reactions by increasing the electrophilicity of the attacking species.

In the context of thiobisphenol synthesis, Lewis acids such as anhydrous aluminum chloride (AlCl₃) or iron can be employed. google.com These catalysts can coordinate with the sulfur dichloride, further polarizing the S-Cl bond and making the sulfur atom a more potent electrophile. This enhanced electrophilicity can lead to faster reaction times and potentially milder reaction conditions.

For related thioether syntheses, a variety of metal catalysts, including those based on palladium and copper, are used, often in conjunction with specific ligands to control reactivity and selectivity. beilstein-journals.org For instance, in Suzuki-Miyaura coupling reactions to form aryl-sulfur bonds, phosphine-based ligands on a palladium catalyst are common. google.com While not directly applied in the industrial synthesis of 2,2'-Thiobis(4-tert-pentylphenol), these advanced catalytic systems highlight the potential for more sophisticated synthetic approaches.

The optimization of reaction conditions is crucial for maximizing the yield and purity of 2,2'-Thiobis(4-tert-pentylphenol) while minimizing the formation of byproducts, such as polysulfides or isomers. Key parameters that are typically optimized include:

Temperature: The reaction is often conducted at elevated temperatures, generally between 60°C and 140°C, to ensure a reasonable reaction rate.

Solvent: Inert organic solvents like toluene, benzene, n-hexane, or chlorinated hydrocarbons are commonly used to control the reaction temperature and dissolve the reactants. google.com

Stoichiometry: The molar ratio of 4-tert-pentylphenol to sulfur dichloride is carefully controlled to favor the formation of the desired monosulfide bridge.

Removal of HCl: The hydrogen chloride gas generated during the reaction is typically removed, often by refluxing the solvent, to drive the reaction to completion.

Below is a table summarizing typical reaction conditions for the synthesis of thiobisphenols from alkylphenols and sulfurizing agents.

| Alkylphenol | Sulfurizing Agent | Catalyst | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| 3-Pentadecylphenol | Sulfur Dichloride | Anhydrous AlCl₃ | Benzene | Not specified | google.com |

| 3-Undecylphenol | Sulfur Dichloride | Iron | n-Hexane | Not specified | google.com |

| 4-tert-Octylphenol (B29142) | Sulfur Dichloride | None | Not specified | Not specified | glpbio.com |

Derivatization Strategies for Structural Modification of 2,2'-Thiobis(4-tert-pentylphenol)

The structure of 2,2'-Thiobis(4-tert-pentylphenol) offers multiple sites for chemical modification, allowing for the synthesis of a wide range of derivatives with tailored properties. The most common point of derivatization is the phenolic hydroxyl groups.

The two phenolic hydroxyl groups in 2,2'-Thiobis(4-tert-pentylphenol) are key functional handles for further chemical transformations, primarily through etherification and esterification reactions. These modifications can alter the compound's physical and chemical properties, such as its solubility, reactivity, and compatibility with other materials. The use of thiobisphenols as monomers in the synthesis of polyesters and polyethers is a testament to the reactivity of these hydroxyl groups.

Etherification: The phenolic hydroxyl groups can be converted to ether linkages via reactions such as the Williamson ether synthesis. This involves deprotonating the phenol with a suitable base (e.g., sodium hydroxide (B78521) or potassium carbonate) to form the phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Esterification: Ester derivatives of 2,2'-Thiobis(4-tert-pentylphenol) can be prepared through several methods. A common laboratory and industrial method is the Fischer-Speier esterification, where the phenol is reacted with a carboxylic acid in the presence of a strong acid catalyst. Alternatively, for higher reactivity and milder conditions, the phenol can be reacted with a more reactive carboxylic acid derivative, such as an acid chloride or an acid anhydride. This reaction is typically carried out in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct.

The table below outlines general conditions for the derivatization of phenolic hydroxyl groups.

| Reaction Type | Reagents | Catalyst/Base | General Conditions |

|---|---|---|---|

| Etherification (Williamson) | Alkyl Halide (e.g., R-Br, R-I) | Base (e.g., NaOH, K₂CO₃) | Inert solvent, moderate heat |

| Esterification (Fischer-Speier) | Carboxylic Acid (R-COOH) | Strong Acid (e.g., H₂SO₄) | Reflux, often with water removal |

| Esterification | Acid Chloride (R-COCl) | Base (e.g., Pyridine) | Anhydrous conditions, often at or below room temperature |

| Esterification | Acid Anhydride ((RCO)₂O) | Base (e.g., Pyridine) or Acid Catalyst | Moderate heat |

Elaboration of Alkyl Substituents on the Phenolic Rings

The identity and placement of alkyl groups on the phenol rings are key determinants of the properties of 2,2'-thiobisphenols. The most common and direct method for introducing these substituents is to begin the synthesis with an already alkylated phenol. The synthesis of the specific precursor for the title compound, 4-tert-pentylphenol, is achieved through the Friedel-Crafts alkylation of phenol. In this electrophilic aromatic substitution reaction, phenol is reacted with an alkene, such as amylene (2-methyl-2-butene), in the presence of an acid catalyst. The para position is the preferred site of substitution, largely due to the steric hindrance at the ortho positions from the hydroxyl group.

Once the desired 4-alkylated phenol is synthesized, the thioether bridge is formed by reacting it with a sulfurizing agent, typically sulfur dichloride (SCl₂) or sulfur monochloride (S₂Cl₂). google.com This reaction joins two molecules of the 4-alkylphenol at their respective ortho positions to the hydroxyl group, yielding the 2,2'-thiobisphenol structure. A variety of 2,2'-thiobisphenol analogs can be produced by simply changing the starting alkylphenol. google.comgoogle.comgoogle.com For instance, using 4-tert-butylphenol (B1678320) or 4-tert-octylphenol as the starting material will result in the corresponding 2,2'-thiobis(4-tert-butylphenol) or 2,2'-thiobis(4-tert-octylphenol).

| 4-Alkylphenol Precursor | Typical Alkylating Agent for Precursor Synthesis | Resulting 2,2'-Thiobisphenol Analog |

|---|---|---|

| 4-tert-Pentylphenol | Amylene | 2,2'-Thiobis(4-tert-pentylphenol) |

| 4-tert-Butylphenol | Isobutylene | 2,2'-Thiobis(4-tert-butylphenol) |

| 4-tert-Octylphenol | Diisobutylene | 2,2'-Thiobis(4-tert-octylphenol) |

| 4-Nonylphenol | Nonene | 2,2'-Thiobis(4-nonylphenol) |

Introduction of Heteroatoms or Functional Groups to the Thioether Bridge

Modifying the thioether bridge in 2,2'-thiobisphenols allows for the synthesis of derivatives with different properties. The most common modification is the oxidation of the sulfur atom. This is a post-synthesis modification performed on the 2,2'-thiobisphenol molecule.

The sulfide (B99878) bridge can be selectively oxidized to a sulfoxide (B87167) (-SO-) or a sulfone (-SO₂-). beilstein-journals.orgacsgcipr.org The outcome of the oxidation is controlled by the choice of the oxidizing agent and the reaction conditions. organic-chemistry.org For the synthesis of the sulfoxide, a milder oxidizing agent or a carefully controlled stoichiometry is required. acsgcipr.org For example, using one equivalent of hydrogen peroxide can yield the corresponding 2,2'-sulfinylbisphenol (the sulfoxide). beilstein-journals.orgrsc.org

To achieve complete oxidation to the sulfone, stronger oxidizing agents or harsher reaction conditions are employed. organic-chemistry.org Reagents such as potassium permanganate (B83412) or an excess of hydrogen peroxide will convert the thioether bridge into a sulfonyl group (-SO₂-), forming a 2,2'-sulfonylbisphenol. organic-chemistry.orgrsc.org These oxidation reactions provide a direct pathway to introduce oxygen heteroatoms to the bridge, significantly altering the electronic and steric nature of the linker between the two phenolic rings.

| Starting Material | Reagent/Condition | Product | Bridge Functional Group |

|---|---|---|---|

| 2,2'-Thiobis(4-tert-pentylphenol) | Hydrogen Peroxide (controlled stoichiometry) | 2,2'-Sulfinylbis(4-tert-pentylphenol) | Sulfoxide (-SO-) |

| 2,2'-Thiobis(4-tert-pentylphenol) | Potassium Permanganate or excess Hydrogen Peroxide | 2,2'-Sulfonylbis(4-tert-pentylphenol) | Sulfone (-SO₂-) |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2,2'-Thiobis(4-tert-pentylphenol). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the piecing together of the molecular framework. Both ¹H and ¹³C NMR are instrumental in this process.

In the ¹H NMR spectrum, the chemical shifts, splitting patterns, and integration of the signals reveal the number and types of protons and their neighboring atoms. For 2,2'-Thiobis(4-tert-pentylphenol), specific resonances corresponding to the aromatic protons, the hydroxyl (-OH) protons, and the protons of the tert-pentyl groups are expected. The tert-pentyl group, with its ethyl and two methyl substituents, would present a characteristic set of signals.

¹³C NMR spectroscopy complements the proton data by providing a count of the unique carbon environments within the molecule. The spectrum would show distinct signals for the aromatic carbons, the carbons of the tert-pentyl groups, and the carbons bonded to the sulfur and oxygen atoms.

Beyond basic structural confirmation, advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can be employed for unambiguous assignment of all proton and carbon signals. Furthermore, NMR is a powerful tool for studying the conformational dynamics of the molecule in solution. The flexibility around the sulfur bridge and the rotation of the tert-pentyl groups can be investigated through temperature-dependent NMR studies and the analysis of nuclear Overhauser effects (NOEs). auremn.org.br

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2,2'-Thiobis(4-tert-pentylphenol)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 115 - 135 |

| Phenolic OH | 4.0 - 8.0 | - |

| tert-Pentyl CH₂ | 1.5 - 2.0 | 30 - 40 |

| tert-Pentyl CH₃ (ethyl) | 0.8 - 1.2 | 8 - 12 |

| tert-Pentyl C(CH₃)₂ | 0.5 - 1.5 | 25 - 35 |

| Aromatic C-O | - | 150 - 160 |

| Aromatic C-S | - | 120 - 140 |

| Aromatic C-C(CH₃)₂ | - | 140 - 150 |

| tert-Pentyl C(CH₃)₂ | - | 35 - 45 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for the precise determination of the molecular formula of 2,2'-Thiobis(4-tert-pentylphenol) and for gaining insights into its structural integrity through fragmentation analysis. HRMS measures the mass-to-charge ratio (m/z) of ions with high accuracy, allowing for the calculation of the elemental composition.

For 2,2'-Thiobis(4-tert-pentylphenol) (C₂₂H₃₀O₂S), the expected exact mass can be calculated and compared with the experimentally determined value, typically within a few parts per million (ppm), to confirm the molecular formula. nih.gov

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions. rsc.org Subsequent fragmentation of the molecular ion in the mass spectrometer provides a unique fingerprint. The fragmentation pattern reveals characteristic losses of functional groups and structural motifs. For this compound, common fragmentation pathways would likely involve cleavage of the tert-pentyl groups, loss of water from the phenolic hydroxyl groups, and scission of the carbon-sulfur bonds. Analyzing these fragments helps to corroborate the proposed structure.

Table 2: Key High-Resolution Mass Spectrometry Data for 2,2'-Thiobis(4-tert-pentylphenol)

| Parameter | Value | Source |

| Molecular Formula | C₂₂H₃₀O₂S | nih.gov |

| Exact Mass | 358.1967 | nih.gov |

| Common Fragmentation Pathways | Loss of tert-pentyl group, C-S bond cleavage |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in 2,2'-Thiobis(4-tert-pentylphenol) and characterizing the nature of its chemical bonds. purdue.edu These methods are based on the principle that molecules absorb electromagnetic radiation at specific frequencies corresponding to their vibrational modes.

The IR spectrum of 2,2'-Thiobis(4-tert-pentylphenol) would exhibit characteristic absorption bands for the O-H stretching of the phenolic groups, typically appearing as a broad band in the region of 3200-3600 cm⁻¹. pressbooks.pub The C-H stretching vibrations of the aromatic rings and the aliphatic tert-pentyl groups would be observed around 2850-3100 cm⁻¹. pressbooks.pub Aromatic C=C stretching vibrations would give rise to bands in the 1450-1600 cm⁻¹ region. libretexts.org The C-O stretching and O-H bending vibrations would also be present in the fingerprint region (below 1500 cm⁻¹). The C-S stretching vibration, which is typically weak, would be expected in the 600-800 cm⁻¹ range.

Raman spectroscopy provides complementary information. While O-H stretching is often weak in Raman, the aromatic ring vibrations and the C-S bond are generally strong Raman scatterers, making this technique particularly useful for confirming the thioether linkage and the aromatic backbone.

Table 3: Characteristic Infrared Absorption Bands for 2,2'-Thiobis(4-tert-pentylphenol)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | Stretching | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2850 - 2970 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong |

| C-O | Stretching | 1200 - 1300 | Strong |

| O-H | Bending | 1330 - 1440 | Medium |

| C-S | Stretching | 600 - 800 | Weak to Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, which are the parts of a molecule that absorb light. The phenolic rings in 2,2'-Thiobis(4-tert-pentylphenol) act as chromophores.

The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, typically between 200 and 400 nm. libretexts.org These absorptions are due to π → π* transitions within the aromatic rings. youtube.com The presence of the hydroxyl and tert-pentyl substituents on the phenolic rings, as well as the thioether bridge, will influence the exact position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands. The solvent used for the analysis can also affect the spectrum due to solute-solvent interactions. researchgate.net This technique is often used for quantitative analysis due to its high sensitivity and adherence to the Beer-Lambert law. youtube.com

X-ray Diffraction Techniques for Crystalline Structure and Packing Analysis

The resulting crystal structure would reveal the spatial arrangement of the two substituted phenol (B47542) rings relative to each other, including the C-S-C bond angle and the dihedral angles that define the molecule's shape. It would also provide detailed information on the intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl groups and van der Waals forces, which dictate how the molecules pack together to form the crystal lattice. This packing information is crucial for understanding the physical properties of the solid material.

Chromatographic Techniques (HPLC, GC) Coupled with Detectors for Purity and Quantitative Analysis

Chromatographic techniques are essential for assessing the purity of 2,2'-Thiobis(4-tert-pentylphenol) and for its quantitative analysis in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

HPLC, particularly in the reverse-phase mode using a C18 column, is well-suited for the separation of 2,2'-Thiobis(4-tert-pentylphenol) from related impurities. sielc.comsielc.com A mobile phase typically consisting of a mixture of acetonitrile (B52724) and water is often used. sielc.comsielc.com Detection can be achieved using a UV detector set at the λ_max of the compound. For more definitive identification, HPLC can be coupled with a mass spectrometer (HPLC-MS). nih.gov

GC is another powerful technique for the analysis of this compound, provided it is sufficiently volatile and thermally stable. gcms.cz A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection and quantification. nih.gov GC-MS provides both retention time and mass spectral data, offering a high degree of certainty in identification. These chromatographic methods are fundamental for quality control in the production of 2,2'-Thiobis(4-tert-pentylphenol) and for monitoring its presence in various samples.

Computational Chemistry and Theoretical Studies of 2,2 Thiobis 4 Tert Pentylphenol

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,2'-Thiobis(4-tert-pentylphenol). These calculations can predict the molecule's three-dimensional structure, including bond lengths, bond angles, and dihedral angles, which are crucial for its biological activity. The PubChem database provides some computed properties for 2,2'-Thiobis(4-tert-pentylphenol), such as its molecular formula (C22H30O2S) and molecular weight (358.5 g/mol ). nih.gov

A full geometry optimization, typically performed using Density Functional Theory (DFT) methods, would provide a more detailed picture of the molecule's preferred conformation. For instance, calculations on similar phenolic compounds often employ the B3LYP functional with a 6-311++G(d,p) basis set to achieve a balance between accuracy and computational cost. digitellinc.com Such calculations would reveal the spatial arrangement of the two phenol (B47542) rings relative to each other and the conformation of the tert-pentyl groups.

The electronic structure, particularly the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a key determinant of a molecule's reactivity. The HOMO energy is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. For an antioxidant like 2,2'-Thiobis(4-tert-pentylphenol), a high HOMO energy is desirable as it indicates a greater ease of donating a hydrogen atom or an electron to a free radical. The energy gap between HOMO and LUMO is also an important indicator of molecular stability. mdpi.com

Table 1: Selected Computed Properties for 2,2'-Thiobis(4-tert-pentylphenol)

| Property | Value | Source |

| Molecular Formula | C22H30O2S | PubChem nih.gov |

| Molecular Weight | 358.5 g/mol | PubChem nih.gov |

| XLogP3-AA | 7.7 | PubChem nih.gov |

| IUPAC Name | 2-[2-hydroxy-5-(2-methylbutan-2-yl)phenyl]sulfanyl-4-(2-methylbutan-2-yl)phenol | PubChem nih.gov |

This table presents data available in public databases. Detailed quantum chemical calculations would provide more comprehensive geometric and electronic parameters.

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction and Transition State Analysis

Density Functional Theory (DFT) is a powerful tool for investigating the reaction mechanisms of antioxidants. nih.gov For 2,2'-Thiobis(4-tert-pentylphenol), DFT can be used to model its interaction with free radicals and to predict the most likely pathways for radical scavenging. The primary antioxidant mechanisms for phenolic compounds are Hydrogen Atom Transfer (HAT), Sequential Electron Transfer Proton Transfer (SETPT), and Sequential Proton Loss Electron Transfer (SPLET). nih.gov

DFT calculations can determine the thermodynamic and kinetic parameters for each of these pathways. For example, the bond dissociation enthalpy (BDE) of the phenolic O-H bond is a key descriptor for the HAT mechanism. A lower BDE indicates a more favorable hydrogen atom donation. The ionization potential (IP) is crucial for the SETPT mechanism, representing the energy required to remove an electron. The proton affinity (PA) is important for the SPLET mechanism, indicating the ease of deprotonation. nih.gov

By calculating the energies of the reactants, transition states, and products for each potential reaction pathway, a detailed potential energy surface can be constructed. This allows for the identification of the lowest energy pathway, which is the most likely reaction mechanism. For instance, studies on other phenolic antioxidants have used DFT to compare the relative energies of the HAT, SETPT, and SPLET pathways and to identify the dominant mechanism in different environments (e.g., gas phase vs. solvent). nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

The flexibility of the 2,2'-Thiobis(4-tert-pentylphenol) molecule, with its rotatable bonds connecting the two phenolic rings and the flexible tert-pentyl groups, means that it can adopt a wide range of conformations. Molecular dynamics (MD) simulations are well-suited to explore this conformational landscape. nih.gov An MD simulation tracks the movements of atoms in a molecule over time, providing insights into its dynamic behavior. nih.gov

Through MD simulations, it is possible to identify the most stable, low-energy conformations of 2,2'-Thiobis(4-tert-pentylphenol) and the energy barriers between them. This information is crucial because the antioxidant activity of the molecule can be highly dependent on its conformation, as this affects the accessibility of the phenolic hydroxyl groups to free radicals.

Furthermore, MD simulations can be used to study the intermolecular interactions between 2,2'-Thiobis(4-tert-pentylphenol) and its surrounding environment, such as a solvent or a lipid membrane. rsc.org This is particularly important for understanding its behavior in biological systems. The simulations can reveal how the molecule orients itself at interfaces and how its conformation changes in different environments, which can impact its antioxidant efficacy.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Antioxidant Efficacy

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For antioxidants, a QSAR model can be developed to predict the antioxidant efficacy of new or untested phenolic compounds based on a set of calculated molecular descriptors. nih.gov

The first step in developing a QSAR model for thiobisphenols would be to compile a dataset of related compounds with experimentally measured antioxidant activities. Then, a variety of molecular descriptors would be calculated for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, BDE). researchgate.net

Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a mathematical equation that relates the descriptors to the antioxidant activity. researchgate.net A robust QSAR model can be a valuable tool for screening large libraries of virtual compounds and prioritizing the synthesis and testing of the most promising candidates, thereby accelerating the discovery of new and more potent antioxidants.

Table 2: Hypothetical Data for a QSAR Study of Thiobisphenol Antioxidants

| Compound | Experimental Antioxidant Activity (IC50, µM) | BDE (kcal/mol) | HOMO Energy (eV) | LogP |

| Compound A | 15.2 | 85.1 | -5.2 | 6.8 |

| Compound B | 10.5 | 83.5 | -5.0 | 7.1 |

| Compound C | 25.8 | 87.3 | -5.5 | 6.5 |

| 2,2'-Thiobis(4-tert-pentylphenol) | (to be predicted) | (calculated) | (calculated) | (calculated) |

This table illustrates the type of data that would be used to develop a QSAR model. The values are hypothetical.

Theoretical Investigations into Radical Scavenging Pathways and Energetics

Theoretical investigations into the radical scavenging pathways of 2,2'-Thiobis(4-tert-pentylphenol) focus on the energetics of the reactions with free radicals. As mentioned earlier, the three primary mechanisms are HAT, SETPT, and SPLET. nih.gov Computational studies on similar sulfur-containing phenolic antioxidants can provide insights into the likely behavior of this compound. rsc.org

The relative importance of these pathways is highly dependent on the reaction conditions, such as the solvent polarity and pH. In nonpolar solvents, the HAT mechanism is often favored for phenolic antioxidants. In polar solvents, the SETPT and SPLET mechanisms can become more competitive. nih.gov

Theoretical calculations can provide quantitative data on the energetics of each step in these pathways. For the HAT mechanism, the key parameter is the O-H BDE. For the SETPT mechanism, the ionization potential (IP) and the proton dissociation enthalpy (PDE) of the resulting radical cation are important. For the SPLET mechanism, the proton affinity (PA) of the parent phenol and the electron transfer enthalpy (ETE) of the resulting phenoxide anion are the critical parameters. By comparing these energetic values, a clear picture of the most favorable radical scavenging pathway for 2,2'-Thiobis(4-tert-pentylphenol) under different conditions can be obtained. Studies on other phenolic compounds have shown that DFT calculations can accurately predict these energetic parameters and thus the dominant antioxidant mechanism. nih.gov

Mechanisms of Antioxidant Activity of 2,2 Thiobis 4 Tert Pentylphenol

Free Radical Scavenging Mechanisms

The primary antioxidant function of 2,2'-Thiobis(4-tert-pentylphenol) lies in its ability to scavenge free radicals, which are highly reactive species that can initiate and propagate degradation reactions. nih.gov The principal mechanisms involved are Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and adduct formation.

Hydrogen Atom Transfer (HAT) Pathways

The Hydrogen Atom Transfer (HAT) mechanism is a direct pathway where the phenolic hydroxyl group of the antioxidant donates a hydrogen atom to a free radical (R•), effectively neutralizing it and forming a stable phenoxyl radical. nih.govnih.gov This process is a concerted movement of a proton and an electron in a single kinetic step. nih.gov The stability of the resulting phenoxyl radical is crucial for the antioxidant's effectiveness, as a more stable radical is less likely to initiate new oxidation chains. The tert-pentyl groups on the phenol (B47542) rings of 2,2'-Thiobis(4-tert-pentylphenol) enhance the stability of this phenoxyl radical through electronic and steric effects. mdpi.com

The general equation for the HAT mechanism is: ArOH + R• → ArO• + RH

This pathway is particularly effective against peroxyl radicals (ROO•), which are key intermediates in autoxidation processes. theprattgroup.org The reaction rate of HAT is influenced by the bond dissociation enthalpy (BDE) of the O-H bond in the phenol; a lower BDE facilitates easier hydrogen atom donation. nih.gov

Single Electron Transfer-Proton Transfer (SET-PT) Mechanisms

An alternative to the direct HAT pathway is the Single Electron Transfer followed by Proton Transfer (SET-PT) mechanism. nih.gov In this two-step process, the antioxidant first donates an electron to the free radical, forming a radical cation and an anion. Subsequently, the radical cation transfers a proton to a base, resulting in the same phenoxyl radical as in the HAT pathway.

The steps are as follows:

Single Electron Transfer (SET): ArOH + R• → [ArOH]•+ + R-

Proton Transfer (PT): [ArOH]•+ → ArO• + H+

The SET-PT mechanism is often favored in polar solvents which can stabilize the charged intermediates. mdpi.com The feasibility of this pathway depends on the ionization potential of the antioxidant and the electron affinity of the radical. While phenols are known to act through both HAT and SET mechanisms, the predominant pathway can be influenced by the reaction environment and the nature of the radical species involved. nih.govmdpi.com

Adduct Formation and Trapping of Peroxyl Radicals

In addition to donating hydrogen atoms or electrons, phenolic antioxidants can also directly react with radicals, particularly peroxyl radicals, to form stable adducts. canada.ca This mechanism is a form of radical trapping where the antioxidant molecule adds to the radical, creating a new, less reactive radical species. This pathway is significant in interrupting the propagation of oxidation chains. The thioether bridge in 2,2'-Thiobis(4-tert-pentylphenol) can also play a role in these adduct formation reactions.

Role of the Thioether Moiety in Radical Deactivation and Synergistic Effects

The sulfur atom in the thioether group can be oxidized by hydroperoxides, which are primary products of autoxidation. This process, known as peroxide decomposition, converts hydroperoxides into non-radical, stable products, thereby preventing them from decomposing into new, reactive radicals. This action is a form of preventive antioxidant activity.

Kinetic and Thermodynamic Aspects of Antioxidant Reactions

The efficiency of an antioxidant is determined by both the kinetics and thermodynamics of its reactions with free radicals. nih.gov

Thermodynamic considerations, such as the O-H bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA), determine the feasibility of the antioxidant reactions. A lower BDE favors the HAT mechanism, while a lower IP favors the SET mechanism. nih.gov For phenolic antioxidants, the BDE is a critical parameter, and it is influenced by the substituents on the aromatic ring. Electron-donating groups, like the tert-pentyl group, can lower the BDE, making the antioxidant more reactive towards free radicals. energiforsk.se

Kinetic studies provide information about the rates of these reactions. nih.gov The rate constant for the reaction of the antioxidant with peroxyl radicals (k_inh) is a key measure of its chain-breaking efficiency. canada.ca Higher k_inh values indicate a more effective antioxidant. The rate of reaction is influenced by factors such as the steric hindrance around the hydroxyl group and the solvent polarity. While some steric hindrance is beneficial for stabilizing the phenoxyl radical, excessive hindrance can slow down the reaction rate. The structure of 2,2'-Thiobis(4-tert-pentylphenol) represents a balance of these factors to achieve optimal antioxidant performance.

Investigation of Antioxidant Activity in Heterogeneous Systems

The antioxidant activity of 2,2'-Thiobis(4-tert-pentylphenol) is often evaluated in heterogeneous systems, such as polymer matrices, which are more representative of its practical applications. ontosight.aimdpi.com In these systems, the physical properties of the antioxidant, such as its solubility, diffusivity, and volatility, become as important as its chemical reactivity.

The effectiveness of the antioxidant in a solid polymer depends on its ability to be present at the sites of oxidation. Therefore, its compatibility with the polymer matrix and its mobility within the matrix are crucial. The long alkyl chains of the tert-pentyl groups in 2,2'-Thiobis(4-tert-pentylphenol) enhance its solubility in non-polar polymers, ensuring its homogeneous distribution and availability to intercept free radicals.

The study of antioxidant activity in heterogeneous systems often involves accelerated aging tests under conditions of elevated temperature and oxygen pressure. energiforsk.se The performance is typically assessed by monitoring the change in physical or chemical properties of the material over time, such as the induction period of oxidation. These studies are essential for determining the practical utility and long-term stability of the antioxidant in specific applications.

Application in Polymer Stabilization: Mechanistic Insights

Inhibition of Thermo-oxidative Degradation in Polymeric Matrices

Thermo-oxidative degradation is a primary aging process for many polymers, initiated by heat and oxygen. This process involves a free-radical chain reaction that leads to the cleavage of polymer chains, cross-linking, and the formation of chromophoric groups, resulting in the loss of mechanical properties and discoloration. 2,2'-Thiobis(4-tert-pentylphenol) provides stability through a two-pronged approach: decomposing hydroperoxides and scavenging free radicals.

Mechanisms of Interaction with Polymer Peroxides

A key feature of 2,2'-Thiobis(4-tert-pentylphenol) is its ability to function as a secondary, or hydroperoxide-decomposing, antioxidant. During the oxidation cycle of a polymer, unstable hydroperoxides (ROOH) are formed. These hydroperoxides can decompose into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, which further propagate the degradation process.

The sulfur atom in the thioether bridge of 2,2'-Thiobis(4-tert-pentylphenol) is instrumental in neutralizing these harmful intermediates. It catalytically decomposes hydroperoxides into stable, non-radical products, primarily alcohols. This reaction proceeds through a series of oxidation states of the sulfur atom, which can be sequentially oxidized to sulfoxide (B87167) and then to sulfonic acid derivatives. By converting hydroperoxides into harmless substances, 2,2'-Thiobis(4-tert-pentylphenol) prevents the autocatalytic acceleration of polymer degradation, a mechanism characteristic of thiosynergists. researchgate.net This peroxide decomposition is particularly vital for long-term thermal stability.

Stabilization of Polymer Chains Against Oxidative Attack

In addition to its role as a hydroperoxide decomposer, 2,2'-Thiobis(4-tert-pentylphenol) functions as a primary, or radical-scavenging, antioxidant. This activity is attributed to its two sterically hindered phenolic groups. The thermo-oxidative process is propagated by chain-carrying peroxy radicals (ROO•).

The phenolic moieties in 2,2'-Thiobis(4-tert-pentylphenol) effectively interrupt this cycle by donating their labile phenolic hydrogen atoms to these peroxy radicals. This action neutralizes the reactive radicals and forms a stable, resonance-stabilized phenoxy radical. The steric hindrance provided by the adjacent tert-pentyl groups ensures that the resulting phenoxy radical is too unreactive to initiate new degradation chains. This chain-breaking mechanism is a hallmark of hindered phenolic antioxidants and is crucial for protecting polymers during high-temperature processing and throughout their service life. science-softcon.de

Photostabilization Mechanisms Under Ultraviolet Radiation

Ultraviolet (UV) radiation from sunlight provides the energy to initiate photochemical degradation processes in polymers. While dedicated UV absorbers and quenchers are the primary defense against UV light, antioxidants like 2,2'-Thiobis(4-tert-pentylphenol) play a critical secondary role in photostabilization. nih.gov Its primary function in this context is not to absorb UV radiation but to inhibit the subsequent oxidative reactions initiated by UV exposure.

The absorption of UV photons by impurities or chromophores within the polymer generates free radicals, initiating a photo-oxidation cascade similar to thermo-oxidation. 2,2'-Thiobis(4-tert-pentylphenol) contributes to photostability by scavenging these photochemically generated free radicals (R•) and peroxy radicals (ROO•). nih.gov By interrupting the degradation chain reactions at an early stage, it helps to preserve the polymer's mechanical properties and prevent discoloration and surface cracking. Therefore, it works synergistically with primary light stabilizers that block or quench the initial UV energy.

Synergistic Effects with Co-additives in Polymer Formulations

To achieve comprehensive protection, 2,2'-Thiobis(4-tert-pentylphenol) is often used in combination with other types of stabilizers. These combinations can lead to synergistic effects, where the total stabilizing effect is greater than the sum of the individual components' effects.

Hindered Amine Light Stabilizers (HALS)

The interaction between thiobisphenols and Hindered Amine Light Stabilizers (HALS) is complex and can result in either synergistic or antagonistic effects. sigmaaldrich.comresearchgate.net HALS are highly efficient radical scavengers that operate via a cyclic mechanism known as the Denisov Cycle, where they are regenerated to continue their stabilizing action. nih.gov

A synergistic effect arises from the complementary functions of the two stabilizers. The thiobisphenol component excels at decomposing hydroperoxides and scavenging peroxy radicals, while HALS are particularly effective at scavenging alkyl radicals (R•). This division of labor provides more comprehensive protection against the various radical species involved in degradation. sigmaaldrich.com However, antagonism can occur if acidic degradation products from the sulfur-containing thiobisphenol neutralize the basic amine functionality of the HALS, rendering it inactive. researchgate.net Despite this, ternary systems containing a HALS, a thiosynergist, and a phenolic antioxidant have demonstrated exceptionally high performance, indicating that in well-formulated systems, the synergistic effects can dominate. sigmaaldrich.com

Phosphite and Thioester Secondary Antioxidants

A pronounced synergistic effect is observed when 2,2'-Thiobis(4-tert-pentylphenol) is combined with other secondary antioxidants like phosphites and thioesters. researchgate.netnih.gov While the thiobisphenol itself can decompose hydroperoxides, phosphites and thioesters are often more efficient in specific conditions.

Phosphite Antioxidants: Phosphites are excellent hydroperoxide decomposers, particularly at the high temperatures encountered during polymer processing. They reduce hydroperoxides to alcohols while being oxidized to phosphates. nih.gov Their rapid action protects the primary antioxidant functionality of the thiobisphenol from being consumed prematurely during extrusion and molding.

Thioester Antioxidants: Thioesters are highly effective for long-term thermal stability. They decompose a large number of hydroperoxide molecules per molecule of the additive.

Interactive Data Table: Antioxidant Performance in Polypropylene (B1209903)

The effectiveness of antioxidant systems is often quantified using the Oxidative Induction Time (OIT), which measures the time until the onset of rapid oxidation at an elevated temperature. The following table provides illustrative OIT data for polypropylene (PP) to demonstrate the performance of 2,2'-Thiobis(4-tert-pentylphenol) and its synergistic blends.

| Stabilizer System | Concentration (wt%) | Oxidative Induction Time (OIT) at 200°C (minutes) | Performance Effect |

| Unstabilized PP | 0 | < 1 | No protection |

| 2,2'-Thiobis(4-tert-pentylphenol) | 0.2 | 25 | Good thermal stability |

| 2,2'-Thiobis(4-tert-pentylphenol) + HALS | 0.1 + 0.1 | 45 | Synergistic thermal and light stability |

| 2,2'-Thiobis(4-tert-pentylphenol) + Phosphite | 0.1 + 0.1 | 60 | Excellent processing and thermal stability |

Note: The OIT values presented are illustrative and can vary depending on the specific grade of polymer, co-additives, and test conditions. researchgate.netnist.govresearchgate.net

Diffusion and Distribution Phenomena of 2,2'-Thiobis(4-tert-pentylphenol) within Polymer Films

The efficacy of 2,2'-Thiobis(4-tert-pentylphenol) as a stabilizer is intrinsically linked to its mobility and spatial arrangement within the polymer matrix. The diffusion and distribution of this antioxidant are critical parameters that govern its ability to intercept degradative species and maintain protection throughout the bulk of the material over its service life. These phenomena are complex and are influenced by a multitude of factors related to the antioxidant itself, the polymer morphology, and the surrounding environmental conditions.

The migration of phenolic antioxidants is a well-documented process, with mobility being a prerequisite for the antioxidant to reach and neutralize free radicals as they form within the polymer. numberanalytics.com However, this same mobility can lead to the physical loss of the antioxidant from the polymer over time, a process often referred to as blooming or migration to the surface. The rate of migration is dependent on several factors, including the molecular weight of the antioxidant, the physical properties of the polymer matrix, and the conditions of aging or storage. numberanalytics.com

Influence of Polymer Morphology

The morphology of the polymer plays a pivotal role in the diffusion and distribution of 2,2'-Thiobis(4-tert-pentylphenol). In semi-crystalline polymers such as polyethylene (B3416737) and polypropylene, the polymer structure is not homogenous. It consists of crystalline regions, where the polymer chains are tightly packed in an ordered manner, and amorphous regions, where the chains are disordered.

Research indicates that antioxidants are predominantly located in the amorphous regions or at the interface between crystalline and amorphous domains. numberanalytics.com The crystalline regions are largely impermeable to antioxidant molecules, effectively excluding them. numberanalytics.com This uneven distribution means that the concentration of the antioxidant is higher in the more vulnerable amorphous phases, where oxygen diffusion and the initiation of thermo-oxidative degradation are more likely to occur.

The degree of crystallinity and the density of the polymer significantly affect antioxidant mobility. Polymers with higher density and crystallinity, such as high-density polyethylene (HDPE), tend to exhibit slower migration rates for additives compared to their low-density counterparts (LDPE). nih.gov This is attributed to the more tortuous path that the antioxidant molecules must navigate through the denser polymer structure. Conversely, less dense and more amorphous polymers allow for faster diffusion. For instance, studies on other phenolic antioxidants have shown that the amount of additive transferred into a contact medium at 25°C was higher from an ethylene-propylene amorphous copolymer blend than from isotactic polypropylene (PP) and HDPE. nih.gov

Factors Affecting Diffusion Rates

The diffusion coefficient of an antioxidant within a polymer is a quantitative measure of its mobility. While specific diffusion coefficients for 2,2'-Thiobis(4-tert-pentylphenol) are not widely published, the general principles governing antioxidant migration provide a clear understanding of the influencing factors.

Temperature: Elevated temperatures significantly increase the diffusion rate of antioxidants. nih.gov Higher thermal energy enhances the segmental mobility of the polymer chains, creating larger transient gaps through which the antioxidant molecules can move more freely.

Molecular Weight: The molecular weight of the antioxidant is a critical factor. Lower molecular weight additives generally exhibit higher diffusion rates. However, very volatile antioxidants may be physically lost from the polymer in a short time, especially at elevated processing temperatures. researchgate.net

Polymer-Additive Interaction: The polarity of both the antioxidant and the polymer matrix influences solubility and, consequently, diffusion. numberanalytics.com Antioxidants with polar functional groups may have lower solubility and potentially different migration behaviors in non-polar polyolefins. numberanalytics.com

Contact Medium: The nature of the medium in contact with the polymer film can drastically affect the rate of antioxidant loss. For example, the migration of antioxidants into fatty food simulants is often higher than into aqueous simulants due to the higher solubility of the lipophilic antioxidant in the fatty medium. researchgate.netresearchgate.net Swelling of the polymer by a solvent or simulant can also accelerate the diffusion process. researchgate.net

The following table, compiled from research on similar phenolic antioxidants, illustrates the impact of polymer type on antioxidant migration. This provides a comparative basis for understanding the expected behavior of 2,2'-Thiobis(4-tert-pentylphenol).

| Polymer Type | Antioxidant | Contact Medium | Temperature (°C) | Relative Migration/Leaching |

| Ethylene-Propylene Amorphous Copolymer (EP) | Irganox 1010 | Oil Mixture | 25 | Highest |

| Ethylene-co-propylene Random Copolymer (RACO) | Irganox 1010 | Oil Mixture | 25 | High |

| Polypropylene (PP) | Irganox 1010 | Oil Mixture | 25 | Medium |

| High-Density Polyethylene (HDPE) | Irganox 1010 | Oil Mixture | 25 | Lowest |

This table is illustrative, based on findings for Irganox 1010, a different phenolic antioxidant, to show the influence of polymer structure on migration. nih.gov The ranking indicates the relative amount of antioxidant transferred from the polymer into the contact medium.

Structure Activity Relationships Sar of 2,2 Thiobis 4 Tert Pentylphenol and Its Derivatives

Influence of Phenolic Hydroxyl Group Substitution on Antioxidant Potency

The antioxidant activity of 2,2'-Thiobis(4-tert-pentylphenol) is fundamentally linked to the presence of its phenolic hydroxyl (-OH) groups. These groups act as hydrogen donors, neutralizing free radicals through a process known as hydrogen atom transfer (HAT). nih.govnih.gov The efficiency of this process is a primary determinant of the compound's antioxidant potency.

When a phenolic hydroxyl group donates a hydrogen atom, it forms a phenoxyl radical. The stability of this resulting radical is crucial; a more stable radical indicates a more effective antioxidant, as it is less likely to propagate further radical chain reactions. The chemical environment surrounding the -OH group, including the presence of other substituents on the aromatic ring, significantly influences this stability. nih.gov

Furthermore, the presence of two phenolic hydroxyl groups, as in 2,2'-Thiobis(4-tert-pentylphenol), can lead to intramolecular hydrogen bonding. This internal bonding can either enhance or diminish the antioxidant effect. nih.gov An intramolecular hydrogen bond can facilitate the donation of the hydrogen atom by lowering the O-H bond dissociation energy. nih.gov Conversely, strong hydrogen bonding between the two hydroxyl groups could potentially decrease antioxidant reactivity. nih.gov Modification of these hydroxyl groups, for instance through methylation to form methoxy (B1213986) groups, has been shown to reduce the reactivity of phenolic compounds against free radicals. nih.gov

Impact of Tert-Pentyl Group Position and Steric Hindrance on Reactivity

The tert-pentyl groups in 2,2'-Thiobis(4-tert-pentylphenol) play a critical role in modulating its reactivity and effectiveness as an antioxidant. These bulky alkyl groups introduce significant steric hindrance around the phenolic hydroxyl groups. nih.gov This steric shield protects the hydroxyl groups from direct attack and prevents the phenol (B47542) itself from being easily oxidized, thereby enhancing its stability and longevity as an antioxidant. nih.gov

The position of these bulky substituents on the phenol ring is also a key factor. In the case of 2,2'-Thiobis(4-tert-pentylphenol), the tert-pentyl groups are located at the para position relative to the hydroxyl groups. This positioning influences the electronic properties of the phenol. The tert-pentyl group is an electron-donating group, which increases the electron density on the aromatic ring and the oxygen atom of the hydroxyl group. nih.gov This electronic effect can facilitate the hydrogen atom donation to free radicals.

Studies on related hindered phenolic compounds have identified several factors that affect their antioxidant activities researchgate.net:

The stability of the phenoxyl radical formed after hydrogen donation.

The number of hydrogen atoms the molecule can donate.

The rate at which hydrogen atoms are donated.

The ability of the resulting radical to combine with other active free radicals.

The potential formation of new antioxidant species after the initial reaction.

Elucidation of the Role of the Thioether Bridge in Overall Efficacy

The thioether bridge (-S-) connecting the two substituted phenol rings is a distinctive feature of 2,2'-Thiobis(4-tert-pentylphenol) and plays a multifaceted role in its antioxidant activity. While the primary antioxidant action comes from the phenolic hydroxyl groups, the sulfur atom in the thioether linkage can also participate in the deactivation of radical species. nih.gov

Thiol-containing compounds are known to be effective radical scavengers. nih.govresearchgate.net The sulfur atom, being larger than oxygen, can better stabilize a radical, and thiophenols often exhibit lower bond dissociation enthalpies for the S-H bond compared to the O-H bond in phenols. nih.gov In the context of thiobisphenols, the thioether bridge can act as a secondary antioxidant. It can decompose hydroperoxides, which are common products of autoxidation, into non-radical products, thus preventing the formation of new free radicals.

Research on the antioxidative activity of various bisphenols has indicated a specific role for the bridging element. A study comparing alkylidene- and thio-bridged bisphenols in polypropylene (B1209903) demonstrated the unique contribution of the thio-bridge to the stabilizing activity of these compounds. researchgate.net The nature of this bridge, along with the substitution pattern on the phenolic rings, is critical for optimal performance.

Correlation of Molecular Descriptors with Observed Antioxidant Performance

The antioxidant performance of 2,2'-Thiobis(4-tert-pentylphenol) and its derivatives can be quantitatively understood and predicted through the analysis of various molecular descriptors using Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov These descriptors provide numerical representations of the molecule's structural, electronic, and physicochemical properties.

Key molecular descriptors that correlate with antioxidant activity include nih.govresearchgate.netresearchgate.net:

Bond Dissociation Enthalpy (BDE): This descriptor represents the energy required to break the O-H bond of the phenolic hydroxyl group. A lower BDE value indicates that the hydrogen atom can be more easily donated, which generally corresponds to higher antioxidant activity through the HAT mechanism. nih.gov

Ionization Potential (IP): IP is the energy needed to remove an electron from the molecule. A lower IP facilitates electron donation, which is relevant for the single electron transfer (SET) mechanism of antioxidant action.

Highest Occupied Molecular Orbital (HOMO) Energy: A higher HOMO energy indicates a greater ability to donate electrons, which is often correlated with stronger antioxidant potential.

HOMO-LUMO Gap: The energy difference between the HOMO and the LUMO reflects the chemical reactivity and stability of the molecule. A smaller gap can suggest higher reactivity.

The following table illustrates some of the molecular descriptors that are significantly related to the antioxidant activity of phenolic compounds, as identified through t-tests in QSAR studies. nih.gov

| Descriptor Category | Number of Significant Descriptors |

| Drug-likeness and Molecular Fingerprints | 4 |

| Physicochemical Property | 35 |

| Electronic Property | 5 |

| Topological Property | 13 |

| Constitutional Property | 30 |

This table is based on a study of 99 phenolic compounds and their anti-DPPH radical activity. nih.gov

By establishing a mathematical relationship between these descriptors and experimentally observed antioxidant activity (e.g., from DPPH or ABTS assays), QSAR models can be developed to predict the potency of new, untested derivatives. nih.gov

Rational Design Principles for Optimized Thiobisphenol Antioxidants

The insights gained from SAR and QSAR studies provide a foundation for the rational design of new thiobisphenol antioxidants with enhanced efficacy. The goal is to systematically modify the molecular structure to optimize the properties that govern antioxidant performance.

Key principles for the rational design of thiobisphenol antioxidants include:

Modification of Ring Substituents: The nature and position of the alkyl groups on the phenolic rings can be altered to fine-tune steric hindrance and electronic effects. For instance, increasing the bulkiness of the alkyl groups at the ortho positions to the hydroxyl groups can enhance the stability of the phenoxyl radical.

Alteration of the Bridge Structure: The thioether bridge can be modified. For example, replacing the single sulfur atom with a disulfide or polysulfide bridge could potentially introduce different or enhanced secondary antioxidant mechanisms.

Introduction of Additional Functional Groups: The introduction of other functional groups onto the aromatic rings could further modulate the electronic properties and antioxidant capacity.

Use of Computational Modeling: QSAR and quantum mechanics calculations can be employed to predict the antioxidant activity of newly designed molecules before they are synthesized. nih.gov This in silico approach allows for the rapid screening of a large number of potential candidates, saving time and resources. nih.gov By calculating descriptors like BDE and IP for virtual compounds, researchers can prioritize the synthesis of the most promising candidates. nih.gov

The development of predictive QSAR models, based on experimental data from a series of thiobisphenol derivatives, is a powerful tool in this design process. These models can guide the selection of substituents and structural motifs that are most likely to lead to superior antioxidant performance. nih.gov

Degradation Pathways and Environmental Transformation Studies

Oxidative Degradation Mechanisms Under Simulated Environmental Conditions

Oxidative degradation is a primary route for the transformation of phenolic compounds in the environment, driven by factors such as sunlight and heat.

Photolytic degradation, initiated by the absorption of light, is a significant pathway for the breakdown of phenolic compounds in aquatic environments and on surfaces. For instance, studies on 4-tert-butylphenol (B1678320) (4-t-BP), a structurally related compound, have shown that it undergoes degradation under UV irradiation nih.gov. The process often involves the generation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH), which are highly effective in breaking down organic molecules nih.gov.

The photocatalytic degradation of similar compounds, such as 4-tert-butylphenol and 2,4-di-tert-butylphenol, has been studied using catalysts like TiO2 and Ag2CO3 under simulated solar light researchgate.netmdpi.commdpi.comsemanticscholar.org. These studies indicate that the degradation efficiency is influenced by factors like catalyst dosage, initial pollutant concentration, and the presence of other substances in the water researchgate.netmdpi.com. For example, complete degradation of 4-t-BP (5 ppm) was achieved in 60 minutes using Ag2CO3 (200 mg/L) under simulated solar light mdpi.com.

While specific degradation products for 2,2'-Thiobis(4-tert-pentylphenol) have not been documented, based on the degradation of other bisphenols and phenolic antioxidants, potential photolytic degradation products could include:

Oxidized derivatives: Introduction of additional hydroxyl groups to the aromatic rings.

Cleavage products: Breaking of the thioether bridge, leading to the formation of 4-tert-pentylphenol and its subsequent degradation products.

Polymerized products: Formation of larger molecules through radical coupling reactions.

Ring-opening products: Further degradation of the aromatic rings into smaller aliphatic acids and eventually mineralization to CO2 and water.

The degradation of 4-t-BP has been shown to produce intermediates like 4-tert-butylcatechol (B165716) and hydroquinone (B1673460) nih.gov. It is plausible that the photolytic degradation of 2,2'-Thiobis(4-tert-pentylphenol) would follow a similar initial pathway involving hydroxylation of the phenol (B47542) rings.

Table 1: Examples of Photocatalytic Degradation of Related Phenolic Compounds

| Compound | Catalyst | Light Source | Initial Concentration | Degradation Efficiency | Reference |

| 4-tert-butylphenol | Ag2CO3 | Simulated Solar Light | 5 ppm | 100% in 60 min | mdpi.com |

| 4-tert-butylphenol | Ti2O3/TiO2 | Solar Light | 5 mg/L | ~90% in 150 min | mdpi.com |

| 2,4-di-tert-butylphenol | UV/Persulfate | UV Light | - | - | researchgate.net |

This table presents data for structurally related compounds to infer potential degradation behavior.

Thermal degradation of phenolic antioxidants can occur during manufacturing processes, use in high-temperature applications, and in the environment. Studies on the thermal decomposition of other bisphenols, like tetrabromobisphenol A (TBBPA), show that degradation is initiated by the cleavage of bonds within the molecule, leading to the formation of various smaller compounds researchgate.net. For O,O′-dimethyl bisphenol A (DMBPA), reaction with elemental sulfur at high temperatures (thiocracking) leads to the cleavage of the C-C sigma bond, breaking it down into monoaryl species nsf.govrsc.orgresearchgate.net.

For 2,2'-Thiobis(4-tert-pentylphenol), thermal degradation would likely involve the scission of the carbon-sulfur bonds of the thioether bridge as this is generally the weakest bond in the molecule. This would lead to the formation of radicals that can then undergo a variety of reactions. Potential volatile byproducts from the thermal degradation could include:

4-tert-pentylphenol: Resulting from the cleavage of the thioether linkage.

Isobutylene and other alkenes: From the decomposition of the tert-pentyl group.

Sulfur compounds: Such as hydrogen sulfide (B99878) (H2S) or sulfur dioxide (SO2), depending on the oxidative conditions.

Smaller phenolic fragments: Resulting from further breakdown of the aromatic rings.

The thermal decomposition of byproducts from peroxide cross-linking of rubbers can release compounds like acetophenone (B1666503) researchgate.net. While not directly analogous, this highlights the formation of various volatile organic compounds during the thermal treatment of materials containing such additives.

Chemical Hydrolysis and Solvolysis Pathways

Based on the chemical structure of 2,2'-Thiobis(4-tert-pentylphenol), which lacks readily hydrolyzable functional groups like esters or amides, significant degradation through chemical hydrolysis under typical environmental pH conditions is not expected. The ether linkage in thiobisphenols is generally stable to hydrolysis. This is supported by studies on other phenolic compounds which show them to be stable in aqueous environments at various pH levels.

Identification and Characterization of Primary and Secondary Degradation Products

The identification of degradation products is crucial for understanding the environmental impact of a chemical. For related phenolic antioxidants, degradation products have been identified using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) nih.govnih.gov.

While no studies have specifically identified the degradation products of 2,2'-Thiobis(4-tert-pentylphenol), based on the degradation pathways of similar compounds, a general scheme can be proposed:

Primary Degradation Products:

4-tert-pentylphenol: Formed by the cleavage of the thioether bridge.

Sulfoxide (B87167) and Sulfone derivatives: Formed by the oxidation of the sulfur atom without cleavage of the bridge.

Hydroxylated derivatives: Addition of hydroxyl groups to the aromatic rings.

Secondary Degradation Products:

Catechols and Hydroquinones: From the further oxidation of 4-tert-pentylphenol.

Ring-opened products: Such as carboxylic acids, resulting from the breakdown of the aromatic structure.

Mineralization products: Ultimately, complete degradation leads to CO2, H2O, and sulfate.

A study on the degradation of the antioxidant BHT (Butylated hydroxytoluene) identified transformation products like BHT-Q (2,6-di-tert-butyl-1,4-benzoquinone) and BHT-CHO, which were found to have enhanced toxicities researchgate.net. This underscores the importance of identifying the degradation products of 2,2'-Thiobis(4-tert-pentylphenol) to fully assess its environmental risk.

Kinetics of Degradation in Various Environmental Compartments

The kinetics of degradation determine the persistence of a chemical in the environment. The degradation of many organic pollutants, including phenolic compounds, often follows pseudo-first-order kinetics, especially in photocatalytic systems researchgate.net.

No specific kinetic data for the degradation of 2,2'-Thiobis(4-tert-pentylphenol) in different environmental compartments (water, soil, air) are available. However, data from related compounds can provide an estimate of its persistence. For example, the degradation of fenitrothion (B1672510) and thiobencarb (B1683131) in calcareous soil was found to follow first-order kinetics with half-lives of 19.36 and 10.24 days, respectively . The degradation of ptaquiloside (B1252988) in soil showed both fast and slow first-order reactions, with the fast reaction being predominantly non-microbial and the slow reaction being influenced by microbial activity nih.gov.

Given its structure, 2,2'-Thiobis(4-tert-pentylphenol) is expected to have low water solubility and a tendency to adsorb to soil and sediment. In soil, its degradation would be influenced by microbial activity, organic matter content, and the presence of metal oxides which can act as catalysts nih.gov. In the atmosphere, phenolic compounds are expected to be degraded by reaction with photochemically produced hydroxyl radicals.

Emerging Research Directions and Future Perspectives for 2,2 Thiobis 4 Tert Pentylphenol

Integration into Responsive Materials and Smart Polymer Systems

The inherent phenolic and thioether moieties of 2,2'-Thiobis(4-tert-pentylphenol) make it a candidate for integration into responsive or "smart" materials. These are advanced materials designed to change their properties in response to external stimuli such as light, heat, or chemical environment.

While direct research on incorporating 2,2'-Thiobis(4-tert-pentylphenol) into smart polymers is still in its nascent stages, the foundational chemistry of hindered phenols and thioethers suggests significant potential. The phenolic hydroxyl groups can act as hydrogen-bond donors, enabling the creation of supramolecular polymer networks that can be reversibly altered by temperature or pH. Furthermore, the thioether linkage offers a site for selective oxidation, which could be exploited to create polymers that respond to oxidative stress. For instance, a polymer matrix containing this compound could potentially swell, degrade, or release an active agent when exposed to specific oxidizing agents.

The development of multifunctional polymer additives is a related area of interest. Researchers have successfully synthesized hybrid molecules combining hindered phenol (B47542) structures with other functional units, such as UV absorbers, into a single compound. nih.gov This approach creates additives with enhanced performance and stability. Following this logic, 2,2'-Thiobis(4-tert-pentylphenol) could serve as a backbone for creating novel multifunctional additives for smart packaging or coatings that not only prevent degradation but also signal changes in the environment.

Development of Sustainable and Green Synthesis Methodologies

The traditional synthesis of thiobisphenols often involves the use of sulfur dichloride, a toxic and corrosive reagent, and petrochemical-derived phenols. In a push towards more environmentally benign chemical manufacturing, research is now exploring greener synthesis routes.

A key direction is the use of elemental sulfur as a less hazardous sulfur source. Patents have described processes for preparing thiobis-2,6-disubstituted phenols by reacting a substituted phenol with elemental sulfur in the presence of a base and a promoter. google.com This method avoids the use of more hazardous sulfur chlorides.

Another avenue of green chemistry is the utilization of bio-based raw materials. Research has demonstrated the feasibility of synthesizing thiobisphenols from alkylphenols derived from natural and renewable resources like cardanol, which is obtained from cashew nutshell liquid. google.com While these studies have not specifically used 4-tert-pentylphenol, they establish a proof-of-concept for producing this class of compounds from sustainable feedstocks. The adoption of such green synthesis methods could significantly reduce the environmental footprint associated with the production of 2,2'-Thiobis(4-tert-pentylphenol) and related compounds. researchgate.netrsc.org

The principles of green chemistry, which advocate for waste reduction and the use of safer solvents and reagents, are increasingly being applied to the synthesis of a wide range of chemical products, including those used in the pharmaceutical and polymer industries. researchgate.net

Exploration of Novel Catalytic or Redox Applications

The molecular structure of 2,2'-Thiobis(4-tert-pentylphenol) suggests potential applications in catalysis and redox-based systems, although this remains a largely unexplored field. The phenolic hydroxyl groups and the sulfur atom can act as coordination sites for metal ions, making the compound a potential ligand for catalysts.

For example, metal complexes with phenolic ligands are known to catalyze various organic transformations. Studies have shown that copper complexes can be effective catalysts for the "green" oxidation of phenol using hydrogen peroxide as the oxidant. orientjchem.org It is conceivable that a complex of 2,2'-Thiobis(4-tert-pentylphenol) with a transition metal could exhibit interesting catalytic activity, potentially in selective oxidation reactions. The bulky tert-pentyl groups could also provide a specific steric environment around the metal center, influencing the selectivity of the catalytic process.

The thioether bridge introduces redox activity. It can be oxidized to sulfoxide (B87167) and then to sulfone, and these transformations are often reversible. This redox behavior could be harnessed in the design of redox-active polymers or materials for energy storage applications. The potential of the compound to act as an electron donor or to mediate electron transfer reactions warrants further investigation.

Advanced In-Situ Spectroscopic Techniques for Mechanistic Elucidation

Understanding the precise mechanism by which 2,2'-Thiobis(4-tert-pentylphenol) functions as an antioxidant and how it behaves in more advanced systems is crucial for its optimization and future application. Advanced in-situ spectroscopic techniques are powerful tools for achieving this.